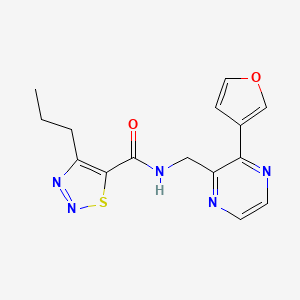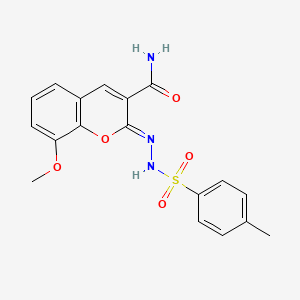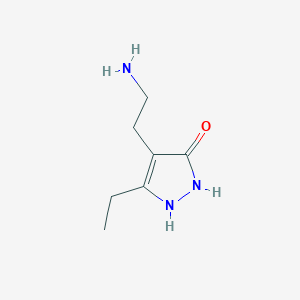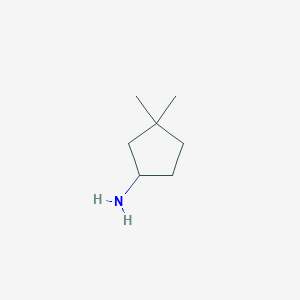
N1-(3-chloro-2-methylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N1-(3-chloro-2-methylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide typically involves intricate steps that ensure the formation of the desired molecular structure. While direct references to the synthesis of this specific compound are scarce, research on related molecules, such as various imidazole derivatives, offers insights into potential synthetic routes. For instance, compounds have been synthesized through reactions involving corresponding esters, hydrazides, and thiols, indicating the complexity and the meticulous conditions required for the synthesis of such compounds (Aziz‐ur‐Rehman et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds often reveals intricate arrangements and bonding patterns, crucial for understanding their chemical behavior and interactions. For example, the structure of N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide showcases the orientation of chlorohydroxyphenyl rings and their spatial arrangement with the oxalamide unit, which could be indicative of the structural characteristics of our compound of interest (Chang Wang et al., 2016).
Chemical Reactions and Properties
Chemical properties of such compounds are influenced by their molecular structure, with specific functional groups contributing to their reactivity. Imidazole derivatives, for example, engage in a variety of chemical reactions, including hydrogen bonding and π-π interactions, which are crucial for their chemical stability and reactivity (Song Xin-jian et al., 2006).
Physical Properties Analysis
The physical properties of compounds like this compound can be deduced from similar molecules, focusing on aspects such as solubility, melting point, and crystal structure. For example, the crystal structure analysis of related compounds provides insights into their solid-state configurations, which is fundamental for understanding their physical properties and potential applications (P. Sharma et al., 2016).
Applications De Recherche Scientifique
Synthesis and Characterization
Several studies have focused on synthesizing and characterizing derivatives of imidazole and thiazole compounds, highlighting their potential in medicinal chemistry and material science. For instance, Küçükgüzel et al. (2013) synthesized a series of novel compounds by reacting alkyl/aryl isothiocyanates with celecoxib, evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities (Küçükgüzel et al., 2013). Gomha et al. (2016) explored the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines (Gomha et al., 2016).
Biological Activities
Tomorowicz et al. (2020) reported on novel benzenesulfonamides with significant cytotoxic activity against various cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Tomorowicz et al., 2020). The synthesis and evaluation of 1H-imidazoles as estrogen receptor ligands and inhibitors of the cyclooxygenase enzyme suggest potential applications in cancer treatment and anti-inflammatory therapies (Wiglenda et al., 2005).
Catalysis and Chemical Reactions
Dubey et al. (2017) investigated trinuclear palladium(ii) complexes with chalcogenated N-heterocyclic carbenes, demonstrating their efficacy as catalysts in selective nitrile-primary amide interconversion and Sonogashira coupling, relevant for organic synthesis and pharmaceutical manufacturing (Dubey et al., 2017).
Propriétés
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-13-15(21)8-5-9-16(13)24-19(27)18(26)22-10-11-28-20-23-12-17(25-20)14-6-3-2-4-7-14/h2-9,12H,10-11H2,1H3,(H,22,26)(H,23,25)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOBVSVVSTZXNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2496681.png)

![4-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2496687.png)
![4-(N,N-dimethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2496688.png)
![N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2496692.png)
![methyl 4-({[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B2496693.png)


![[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]amine dihydrochloride](/img/structure/B2496696.png)
![7-Thia-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B2496697.png)

